molecular formula C10H10N2O2 B1530559 methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1427503-98-7

methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No. B1530559
M. Wt: 190.2 g/mol
InChI Key: WXZTVVUTPRBJCV-UHFFFAOYSA-N
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Description

“Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” is a chemical compound that belongs to the class of pyrrolopyridines . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .


Synthesis Analysis

The synthesis of “methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” and its derivatives has been reported in several studies . These compounds are typically synthesized using various chemical reactions, including condensation, cyclization, and substitution reactions .


Molecular Structure Analysis

The molecular structure of “methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” consists of a pyrrolopyridine core with a methyl group attached to the pyrrole ring and a carboxylate group attached to the pyridine ring . The empirical formula of this compound is C9H8N2O2 .


Chemical Reactions Analysis

“Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” and its derivatives can undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and redox reactions . These reactions can be used to modify the structure of the compound and introduce new functional groups .

Scientific Research Applications

  • Synthesis of N-Protected Methyl 5-Substituted-4-Hydroxypyrrole-3-Carboxylates : A novel synthesis pathway for N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates has been developed, starting from N-protected α-amino acids. This method involves using enaminones as key intermediates for constructing other functionalized heterocycles. These pyrrole derivatives can be alkylated or reduced to form stable pyrrolidine derivatives, highlighting the versatility of this approach in synthesizing complex organic molecules (Grošelj et al., 2013).

  • Scaffold for Highly Functionalised Isoxazoles : The compound serves as a scaffold for the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This demonstrates the utility of the compound in generating diverse molecular structures that could be of interest in developing new therapeutic agents (Ruano et al., 2005).

  • One-Pot Synthesis of Methyl 4-Aminopyrrole-2-Carboxylates : A novel one-pot synthesis method for methyl 4-aminopyrrole-2-carboxylates has been reported, utilizing a relay catalytic cascade reaction. This method showcases the efficiency of combining synthetic steps to streamline the production of complex organic molecules (Galenko et al., 2015).

  • Synthesis of α-Aminopyrrole Derivatives : A new synthesis route for methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones has been developed. This process involves a sequence of reactions that allow for the efficient synthesis of pyrrole derivatives, demonstrating the compound's role in facilitating the creation of pharmacologically relevant structures (Galenko et al., 2019).

Future Directions

The future research directions for “methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” and its derivatives could include further exploration of their biological activities, particularly their potential as FGFR inhibitors . Additionally, more studies are needed to fully understand their physical and chemical properties, safety, and hazards .

properties

IUPAC Name

methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-7-3-4-11-9(7)12-5-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZTVVUTPRBJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=NC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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